Cas no 588696-86-0 (7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid)

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted quinoline core coupled with a dimethoxyphenyl group, enhancing its versatility as a synthetic intermediate. The carboxylic acid moiety allows for further functionalization, making it valuable for the development of bioactive compounds. This compound may exhibit utility in the study of enzyme inhibition or receptor modulation due to its distinct substitution pattern. Its stability and well-defined chemical properties facilitate precise experimental use in targeted research applications.
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid structure
588696-86-0 structure
Product Name:7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS No:588696-86-0
MF:C19H16ClNO4
MW:357.787644386292
MDL:MFCD03422154
CID:3046732
PubChem ID:3329536
Update Time:2025-10-29

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
    • Oprea1_846103
    • 588696-86-0
    • STK436603
    • VS-05663
    • ALBB-000714
    • 7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylicacid
    • BBL016890
    • SB72264
    • MFCD03422154
    • AKOS003332403
    • H21078
    • MDL: MFCD03422154
    • Inchi: 1S/C19H16ClNO4/c1-10-14(20)6-5-12-13(19(22)23)9-15(21-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3,(H,22,23)
    • InChI Key: ZVGWEKOTIWXUOV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C(=O)O)C=C(C3C=CC(=C(C=3)OC)OC)N=C2C=1C

Computed Properties

  • Exact Mass: 357.0767857g/mol
  • Monoisotopic Mass: 357.0767857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 68.6Ų

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid Pricemore >>

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7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:588696-86-0)7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Order Number:A1166396
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):160.0
Email:sales@amadischem.com

Additional information on 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 588696-86-0): A Multifaceted Compound in Modern Chemical Biology

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid, identified by its CAS number 588696-86-0, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This quinoline derivative, characterized by a chloro substituent at the 7-position and a methyl group at the 8-position, alongside a dimethoxyphenyl group at the 2-position, exhibits a rich chemical profile that makes it a promising candidate for various biological and pharmaceutical investigations.

The structural framework of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is built upon the quinoline core, a heterocyclic aromatic compound known for its broad spectrum of biological activities. Quinolines and their derivatives have long been recognized for their therapeutic potential, with several quinoline-based drugs having made significant contributions to medicine. The presence of the chloro group enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions, which is a key feature in medicinal chemistry for the development of novel bioactive compounds.

The dimethoxyphenyl group at the 2-position introduces additional electronic and steric effects that can influence the molecule's interactions with biological targets. This substitution pattern is particularly interesting because it combines electron-donating methoxy groups with a hydrophobic aromatic ring, potentially creating a balance between lipophilicity and polarizability. Such characteristics are often sought after in drug design to optimize pharmacokinetic properties such as solubility, permeability, and metabolic stability.

In recent years, there has been a surge in research focused on quinoline derivatives as potential therapeutic agents. Specifically, studies have highlighted the antimicrobial and anti-inflammatory properties of certain quinoline compounds. The compound 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid has been explored in various preclinical studies for its potential to interact with biological pathways associated with these diseases. Its ability to modulate enzyme activity and receptor binding has been of particular interest.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of multiple reactive sites allows for further derivatization, enabling chemists to fine-tune its biological activity. For instance, researchers have investigated the impact of varying the substitution patterns on the quinoline core to enhance binding affinity or selectivity towards specific targets. Such modifications are crucial in drug discovery pipelines where optimizing a lead compound's properties can significantly improve its efficacy and safety profile.

The synthesis of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves multi-step organic reactions that showcase the synthetic prowess required in modern medicinal chemistry. The process typically begins with the functionalization of readily available quinoline precursors, followed by selective introduction of the chloro, methyl, and dimethoxyphenyl groups. Each step must be carefully controlled to ensure high yield and purity, as impurities can significantly affect biological testing outcomes.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict how 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid will interact with biological targets at the molecular level. These predictions are invaluable in guiding experimental design and optimizing lead compounds before they enter more costly and time-consuming preclinical testing phases.

The pharmacological potential of this compound has been further explored through its interaction with various enzymes and receptors. For example, studies have suggested that it may inhibit certain kinases involved in cancer progression or modulate neurotransmitter receptors implicated in neurological disorders. Such findings underscore the importance of quinoline derivatives as scaffolds for developing new therapeutics.

In conclusion, 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 588696-86-0) represents a fascinating subject of study in chemical biology. Its unique structural features offer opportunities for diverse applications in pharmaceutical research and development. As our understanding of its biological activities grows, so too does its potential as a lead compound for novel treatments targeting various diseases. The ongoing investigation into this molecule highlights the dynamic interplay between synthetic chemistry and biological research that drives advancements in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:588696-86-0)7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
A1166396
Purity:99%
Quantity:1g
Price ($):160.0
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